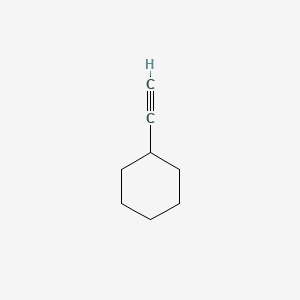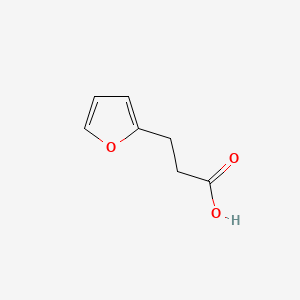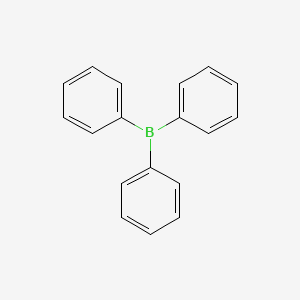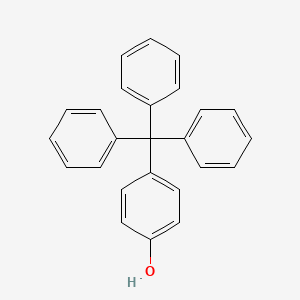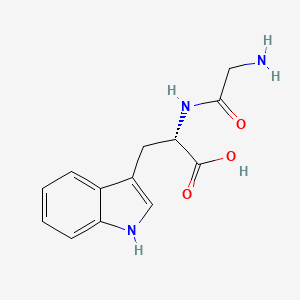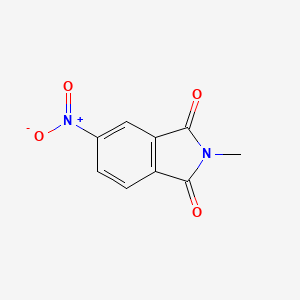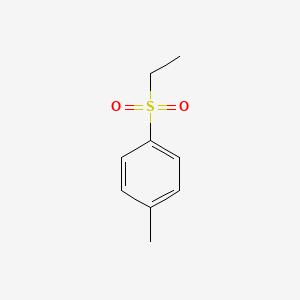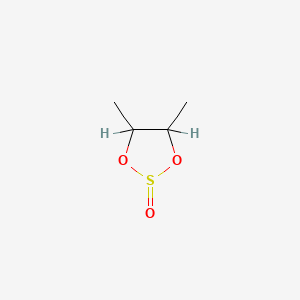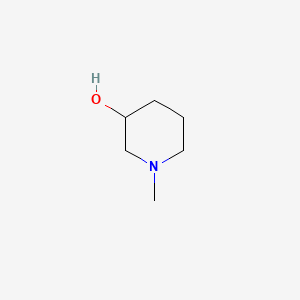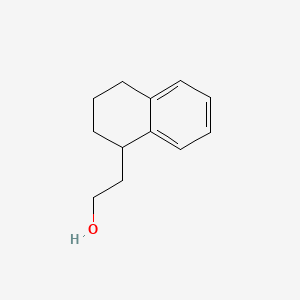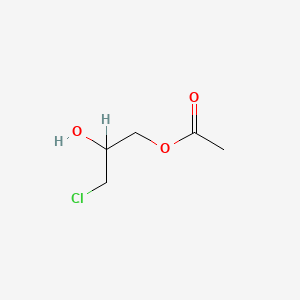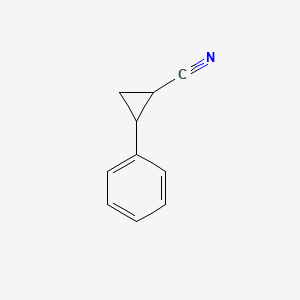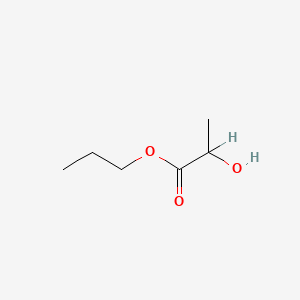
Lactato de propilo
Descripción general
Descripción
Propyl lactate, also known as propyl 2-hydroxypropanoate, is an organic compound with the chemical formula C6H12O3. It is an ester formed from lactic acid and propanol. This compound is known for its pleasant fruity odor and is commonly used as a solvent in various industrial applications .
Aplicaciones Científicas De Investigación
Propyl lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable plastics, as a solvent in coatings and inks, and in the manufacture of flavor and fragrance compounds
Mecanismo De Acción
Target of Action
Propyl lactate, a derivative of lactic acid, primarily targets the metabolic pathways in cells . It plays a dual role as an energy supply substrate and a signaling molecule .
Mode of Action
Propyl lactate interacts with its targets by acting as a signaling molecule to activate downstream signaling transduction pathways by specific receptors, inducing the expression of immediate early genes and cerebral angiogenesis . It also serves as an energy supply substrate, where it is taken up by cells and used as an important supplement to their energy metabolism substrates .
Biochemical Pathways
Propyl lactate affects the glycolysis pathway, where it is produced in the cytosol from pyruvate . It is also involved in the astrocyte-neuron lactate shuttle, a process where astrocytes uptake circulating glucose or degrade glycogen for glycolysis to produce lactate, which is then released into the extracellular space . Neurons can uptake this extracellular lactate as an important supplement to their energy metabolism substrates .
Pharmacokinetics
The pharmacokinetics of propyl lactate, like other prodrugs, involves absorption, distribution, metabolism, and excretion (ADME) . .
Result of Action
The action of propyl lactate results in enhanced synaptic activity and energy transfer, showing tight metabolic coupling . It also induces the expression of immediate early genes and cerebral angiogenesis .
Action Environment
The action, efficacy, and stability of propyl lactate can be influenced by environmental factors such as pH . For instance, in the case of lactic acid bacteria, the pH of the growth environment is often low enough that significant amounts of lactic acid, from which propyl lactate is derived, are present .
Safety and Hazards
Propyl lactate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It should be stored in a dry, cool, and well-ventilated place, away from sources of ignition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl lactate can be synthesized through the esterification of lactic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Lactic Acid+Propanol→Propyl Lactate+Water
Industrial Production Methods: In industrial settings, propyl lactate is often produced using a two-step method involving the ester exchange reaction of lactide with propanol. This method yields high-purity propyl lactate and involves the following steps:
Ester Exchange Reaction: Lactide reacts with propanol in the presence of a catalyst to form propyl lactate.
Purification: The crude product is purified through distillation to obtain high-purity propyl lactate.
Análisis De Reacciones Químicas
Types of Reactions: Propyl lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propyl lactate can be hydrolyzed back to lactic acid and propanol.
Oxidation: Propyl lactate can be oxidized to produce lactic acid and other oxidation products.
Reduction: Although less common, propyl lactate can be reduced to form propyl alcohol and other reduced products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Lactic acid and propanol.
Oxidation: Lactic acid and other oxidation products.
Reduction: Propyl alcohol and other reduced products.
Comparación Con Compuestos Similares
- Methyl Lactate (C4H8O3)
- Ethyl Lactate (C5H10O3)
- Butyl Lactate (C7H14O3)
Propyl lactate’s unique combination of properties, such as its pleasant odor and solvent capabilities, make it a valuable compound in various applications .
Propiedades
IUPAC Name |
propyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVGAIQLOCKNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049334 | |
| Record name | Propanoic acid,2-hydroxy-,propylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-09-1 | |
| Record name | Propyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl lactate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid,2-hydroxy-,propylester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL LACTATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Q872BRBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Propyl Lactate and where is it found?
A1: Propyl Lactate is an ester commonly found in various alcoholic beverages and used as a green solvent in industries. It is naturally present in beer [] and tequila [], with particularly high concentrations found in tequila, contributing to its aroma profile []. It has been detected in Chinese Baijiu, a type of Chinese liquor, where it was identified as an odor-active component [].
Q2: Can you describe the molecular characteristics of Propyl Lactate?
A2: Propyl Lactate is an ester with the molecular formula C6H12O3 []. While the provided research articles do not explicitly state the molecular weight or spectroscopic data, these can be easily derived from the molecular formula and existing chemical databases.
Q3: How is Propyl Lactate synthesized?
A3: Propyl Lactate can be synthesized through a two-step ester exchange reaction using lactide and propyl alcohol []. This method, involving polycondensation of lactic acid followed by depolymerization and refining, yields high-purity Propyl Lactate suitable for various applications [].
Q4: What are the applications of Propyl Lactate as a solvent?
A4: Propyl Lactate is considered a green solvent, often favored over petroleum-derived alternatives due to its renewable nature []. It finds applications in the pharmaceutical, food, and agricultural industries [].
Q5: Can Propyl Lactate be produced from renewable sources?
A5: Yes, Propyl Lactate can be synthesized from poly(lactic acid) through a process called alcoholysis []. This process, catalyzed by a Zinc complex, involves reacting poly(lactic acid) with propanol to yield Propyl Lactate []. This method holds promise for recycling end-of-life poly(lactic acid), contributing to a circular economy [].
Q6: How does the chain length of chiral solvents affect the solubility of compounds like Mandelic acid and N-Methylephedrine?
A6: Research shows that increasing the carbon chain length of chiral solvents like (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate generally leads to decreased solubility of compounds like Mandelic acid [, , ] and N-Methylephedrine [, ]. This decrease in solubility is attributed to the increasing hydrophobic nature of the solvent as the carbon chain lengthens.
Q7: Are there any studies on the solute-solvent interactions of Propyl Lactate with other compounds?
A7: Yes, studies have investigated the interactions of Propyl Lactate with compounds like Mandelic acid. Techniques such as 1H NMR and Raman spectroscopy, alongside molecular modeling calculations, have been employed to characterize these interactions in the liquid phase [].
Q8: Can Propyl Lactate be used in the fabrication of materials?
A8: Yes, research indicates that Propyl Lactate can be used as a solvent in the electrospinning process to produce microfibrous mats of polymers like PIM-EA-TB []. By adjusting the ratio of Propyl Lactate in a binary solvent system, the morphology and properties of the resulting fibers can be controlled, opening possibilities for applications in breathable/waterproof materials [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
